(Z)-Difluorodiazene

Computational Chemistry Thermochemistry Isomer Stability

(Z)-Difluorodiazene (cis-dinitrogen difluoride, FN=NF) is the thermodynamically favored stereoisomer of the inorganic azo-compound N2F2. It is a colorless gas at ambient temperature, characterized by a planar C2v-symmetric structure and a net dipole moment, in sharp contrast to its centrosymmetric trans counterpart.

Molecular Formula C7H4ClIO2
Molecular Weight 66.011 g/mol
CAS No. 13812-43-6
Cat. No. B224908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Difluorodiazene
CAS13812-43-6
Molecular FormulaC7H4ClIO2
Molecular Weight66.011 g/mol
Structural Identifiers
SMILESN(=NF)F
InChIInChI=1S/F2N2/c1-3-4-2/b4-3-
InChIKeyDUQAODNTUBJRGF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z)-Difluorodiazene (CAS 13812-43-6) Procurement Requires Isomer-Specific Sourcing


(Z)-Difluorodiazene (cis-dinitrogen difluoride, FN=NF) is the thermodynamically favored stereoisomer of the inorganic azo-compound N2F2. It is a colorless gas at ambient temperature, characterized by a planar C2v-symmetric structure and a net dipole moment, in sharp contrast to its centrosymmetric trans counterpart [1]. First identified in 1952, (Z)-difluorodiazene serves as a critical precursor in high-energy nitrogen-fluorine chemistry, particularly for the synthesis of N2F+ and N5+ salts [2].

Why Generic N2F2 Mixtures Cannot Replace Pure (Z)-Difluorodiazene in Research and Industrial Workflows


Although commercial nomenclature sometimes refers to 'difluorodiazene' as a single entity, the cis and trans isomers exhibit profoundly different physical, electronic, and reactivity profiles. A user ordering an unspecified isomer mixture risks irreproducible reactivity, altered thermodynamic outcomes, and purification overhead. The quantitative evidence below demonstrates that (Z)-difluorodiazene is not functionally interchangeable with its (E)-isomer or random isomeric mixtures [1].

Quantitative Differentiation of (Z)-Difluorodiazene Against Its Closest Analog, (E)-Difluorodiazene


Thermodynamic Stability: (Z)-Difluorodiazene Is Enthalpically Preferred Over the (E)-Isomer by 5.3 kJ/mol

High-level CCSD(T) calculations show that (Z)-difluorodiazene is more stable than the (E)-isomer by 1.4 kcal/mol at 298 K [1]. This is consistent with experimental relative enthalpies where the (Z)-form is set to 0.0 kJ/mol and the (E)-form is 5.3 kJ/mol higher [2].

Computational Chemistry Thermochemistry Isomer Stability

Dipole Moment: (Z)-Difluorodiazene Possesses a Quantifiable Dipole (0.16 D) While the (E)-Isomer Is Nonpolar

Microwave spectroscopy yields a dipole moment of 0.16 ± 0.01 D for (Z)-difluorodiazene [1], whereas the (E)-isomer possesses zero net dipole moment by symmetry [2].

Microwave Spectroscopy Physical Chemistry Separation Science

Lewis Acid Reactivity: (Z)-Difluorodiazene Exclusively Forms N2F+ Salts Under Catalytic Conditions at a 9:1 Equilibrium Ratio

Under Lewis acid catalysis (e.g., AsF5, SbF5), the trans-cis isomerization equilibrium yields a 9:1 mixture of cis-N2F2 to trans-N2F2, and cis-N2F2 selectively reacts with strong fluoride acceptors to form N2F+ salts [1]. The trans isomer alone does not produce the fluorodiazonium cation directly .

Inorganic Synthesis Fluorine Chemistry Cationic Nitrogen Species

Boiling Point Differentiation: (Z)-Difluorodiazene Boils 5.7 °C Higher Than the Trans Isomer, Enabling Cryogenic Separation

The boiling point of (Z)-difluorodiazene is -105.75 °C, while the trans isomer boils at -111.45 °C [1], a difference of 5.7 °C. Although modest, this ΔTb supports low-temperature fractional distillation for isomer enrichment.

Phase Equilibrium Purification Cryogenic Separation

High-Impact Application Scenarios Where (Z)-Difluorodiazene Provides Measurable Advantages


Synthesis of N2F+ and N5+ Energetic Materials

The quantitative preference for cis-N2F2 in Lewis acid-mediated fluoride abstraction makes (Z)-difluorodiazene the reagent of choice for preparing N2F+ salts such as N2F+Sb2F11- and N2F+Sn2F9-, which are key intermediates in the synthesis of N5+ polynitrogen cations [1]. Using the pure Z isomer avoids the 60 kcal/mol uncatalyzed isomerization barrier and ensures higher yields.

Microwave and Dielectric Spectroscopic Standards

With a precisely measured dipole moment of 0.16 D, (Z)-difluorodiazene serves as a calibration standard for rotational Stark-effect spectroscopy and for studies of the cis-effect in 1,2-disubstituted azenes [1].

Computational Benchmarking of Stereoelectronic Effects

The well-characterized thermodynamic bias (5.3 kJ/mol or 1.4 kcal/mol) and structural parameters (d(N=N) = 1.214 Å) of (Z)-difluorodiazene relative to its trans isomer provide an experimentally anchored benchmark for validating DFT, ab initio, and multireference methods on cis-trans isomerism in small inorganic systems [2][3].

High-Purity Precursor for Fluorine Transfer Chemistry

The exclusive formation of cis-N2F2 from N2F+ + F- recombination and its higher polarity make it the optimal isomer for controlled fluorine-atom transfer reactions, where isomeric purity directly impacts reaction pathway selectivity and product distribution [2].

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